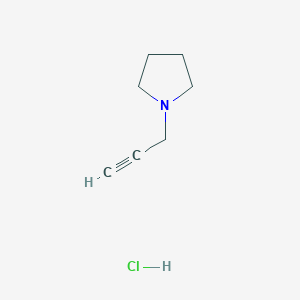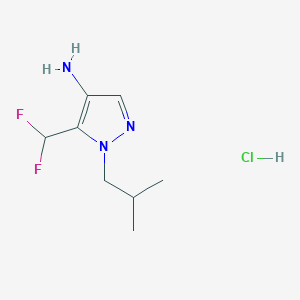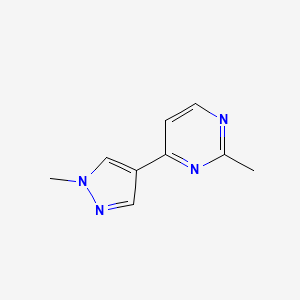
3,3-Dimethyl-4-phenylpyrrolidine
Übersicht
Beschreibung
3,3-Dimethyl-4-phenylpyrrolidine, also known as DMPP, is a chemical compound with the molecular formula C12H17N. It has a molecular weight of 175.27 g/mol .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including 3,3-Dimethyl-4-phenylpyrrolidine, is a topic of interest in medicinal chemistry . The synthetic strategies used can be broadly categorized into two: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of 3,3-Dimethyl-4-phenylpyrrolidine is characterized by a five-membered pyrrolidine ring . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
3,3-Dimethyl-4-phenylpyrrolidine: is a valuable scaffold in medicinal chemistry due to its pyrrolidine ring, which is a common feature in many biologically active compounds. Its structure allows for efficient exploration of pharmacophore space and contributes to the stereochemistry of molecules, which is crucial for binding to enantioselective proteins .
Agriculture
In the agricultural sector, derivatives of pyrrolidine, including 3,3-Dimethyl-4-phenylpyrrolidine , are explored for their potential as bioactive molecules. They may offer protection against pests and diseases, contributing to crop safety and yield improvement .
Material Science
The compound’s robust structure makes it an interesting candidate for material science applications. It could be used in the synthesis of new polymers or coatings, providing materials with unique properties such as increased durability or chemical resistance .
Environmental Science
3,3-Dimethyl-4-phenylpyrrolidine: could play a role in environmental science by being part of the synthesis of low-toxicity chemicals for environmental remediation or as a building block for biodegradable materials .
Biochemistry
In biochemistry, this compound can be used to study enzyme-substrate interactions, given its structural similarity to proline. It could serve as a mimic or inhibitor in enzymatic reactions, helping to understand or control metabolic pathways .
Pharmacology
Pharmacologically, 3,3-Dimethyl-4-phenylpyrrolidine and its derivatives can be used to develop new drugs with improved ADME/Tox profiles. Its ability to adopt different stereoisomers makes it a versatile tool for creating compounds with specific biological activities .
Analytical Chemistry
Analytical chemists might employ 3,3-Dimethyl-4-phenylpyrrolidine as a standard or reagent in chromatography, mass spectrometry, or spectroscopy, aiding in the identification and quantification of complex biological samples .
Organic Synthesis
Lastly, in organic synthesis, this compound can be utilized as a chiral auxiliary or as a precursor for the synthesis of complex organic molecules. Its presence in asymmetric synthesis and organocatalysis highlights its importance in constructing chiral centers and complex molecular architectures .
Zukünftige Richtungen
Pyrrolidine derivatives, including 3,3-Dimethyl-4-phenylpyrrolidine, continue to be a focus in drug discovery due to their versatile scaffold for novel biologically active compounds . They are used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Relevant Papers One of the relevant papers is “Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds” which provides a comprehensive review of the biological activity of pyrrolidine derivatives . Another relevant paper is “An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives” which presents studies on the biological activity of pyrrolo[3,4-c]pyridines .
Eigenschaften
IUPAC Name |
3,3-dimethyl-4-phenylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-12(2)9-13-8-11(12)10-6-4-3-5-7-10/h3-7,11,13H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQKOONKEWWJDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



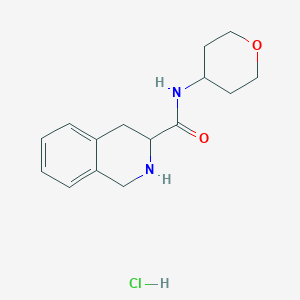
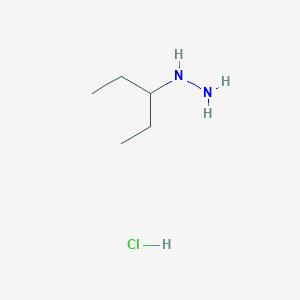

![3-{[4-(Trifluoromethoxy)phenyl]methyl}azetidine hydrochloride](/img/structure/B1431708.png)
![1-[5-(Cyclopentylmethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride](/img/structure/B1431709.png)
![2-[4-(Propan-2-yl)phenoxy]ethanimidamide hydrochloride](/img/structure/B1431710.png)
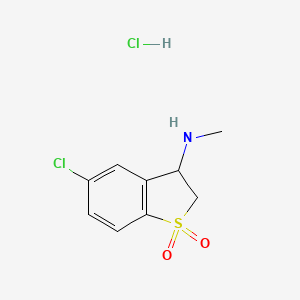
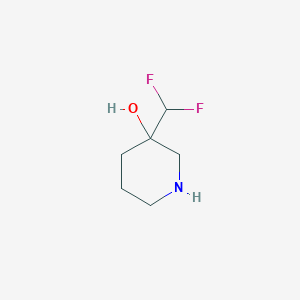
![Methyl 3-amino-2-[(2-methoxyphenyl)methyl]propanoate hydrochloride](/img/structure/B1431716.png)
